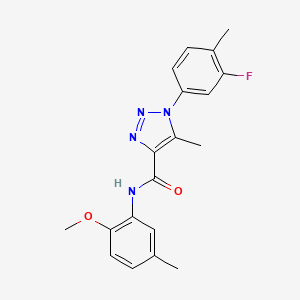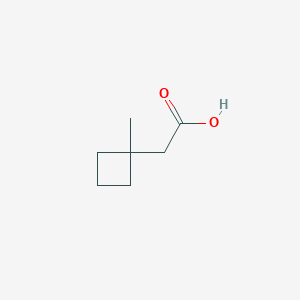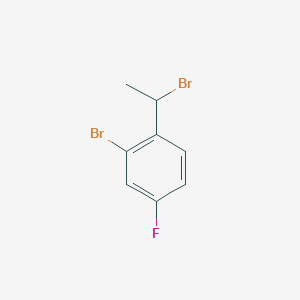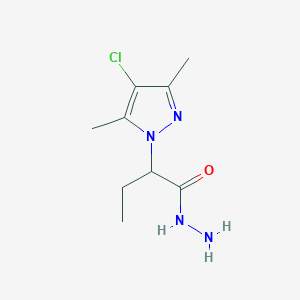
1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry for its versatility and pharmacological properties. The molecule contains both fluoro and methoxy substituents on aromatic rings, which can influence its binding to biological targets and its overall physicochemical properties.
Synthesis Analysis
The synthesis of triazole derivatives is often achieved through the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition, or by the condensation of hydrazides with carboxylic acids or their derivatives. In the context of the provided papers, similar triazole compounds have been synthesized using different techniques. For example, paper describes the synthesis of triazole carboxamides using spectroscopic techniques, which could be analogous to the synthesis of the compound . Paper details the synthesis of a triazole derivative through an acid-catalyzed reaction, which might be relevant to the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring and the aromatic rings can significantly affect the molecule's conformation and, consequently, its biological activity. Crystallographic analysis, as mentioned in papers , , and , provides detailed information on the molecular geometry, which is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including further functionalization of the aromatic rings or the triazole moiety itself. The presence of a fluoro substituent can enhance the electrophilic character of the adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions. The methoxy group can also influence the reactivity of the molecule by directing electrophilic substitution reactions to specific positions on the aromatic ring. The papers do not provide specific reactions for the compound , but the general reactivity patterns of similar compounds are discussed in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely influenced by its molecular structure. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can affect the compound's acidity, basicity, solubility, and stability. The triazole ring is known for its robustness and resistance to hydrolysis, which can contribute to the compound's metabolic stability. The specific properties of the compound would need to be determined experimentally, but insights can be drawn from the properties of similar compounds discussed in the papers, such as the solubility and stability of the compounds synthesized in papers and .
Aplicaciones Científicas De Investigación
Anticancer Applications
The research on derivatives of 2-phenylthiazole-4-carboxamide, including compounds with 3-fluoro and methoxy substituents, has demonstrated potential anticancer properties. These compounds were evaluated against various human cancer cell lines, such as T47D (Breast cancer), Caco-2 (Colorectal cancer), and HT-29 (Colon cancer), showing cytotoxic activities with IC50 values less than 10 μg/mL in some cases. Such studies highlight the significance of specific substitutions in enhancing anticancer activity, potentially applicable to the triazole compound (Aliabadi et al., 2010).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, including those with fluoro and methoxy substituents, has shown significant antimicrobial activities. A study involving the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae found that compounds with specific substituents exhibited considerable inhibition of bacterial growth. This suggests that the compound may also possess antimicrobial properties, given the structural similarity (Nagaraj et al., 2018).
Enzyme Inhibition for Disease Control
The synthesis and biological evaluation of triazole derivatives, specifically targeting enzyme inhibition, have been a focus for controlling diseases like Alzheimer's and diabetes. For instance, derivatives designed with a focus on inhibiting specific enzymes have shown promise as potent enzyme inhibitors. This line of research suggests that the specific molecular design, including the presence of triazole and substituents like fluoro and methoxy groups, could be tailored for enzyme inhibition, relevant to the subject compound's potential applications (Perekhoda, 2015).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-11-5-8-17(26-4)16(9-11)21-19(25)18-13(3)24(23-22-18)14-7-6-12(2)15(20)10-14/h5-10H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKRLBNHFNPLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2499099.png)
![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)

![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2499104.png)



![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)

![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)
![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)


